molecular formula C11H19FO B166221 1-Cyclohexyl-2-fluoropentan-1-one CAS No. 138042-74-7

1-Cyclohexyl-2-fluoropentan-1-one

Cat. No.: B166221
CAS No.: 138042-74-7
M. Wt: 186.27 g/mol
InChI Key: XEYJKUKBVNRCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-fluoropentan-1-one is an organic compound with the molecular formula C 11 H 19 FO and a molecular weight of 186.27 g/mol . It is characterized by a pentanone chain with a cyclohexyl group at the 1-position and a fluorine atom at the 2-position. This structure places it in the category of fluorinated ketones, a class of compounds of significant interest in advanced chemical research and development, particularly in the synthesis of novel molecular entities. Key physicochemical properties include a calculated density of approximately 0.965 g/cm³ and a high calculated boiling point of 253.53 °C at 760 mmHg, indicating low volatility under standard conditions . The compound's refractive index is calculated to be 1.44, and it has a flash point of about 124 °C, which is an important parameter for safe handling and storage . Its structure, featuring both a non-polar cyclohexyl moiety and a polar fluorinated ketone group, makes it a potential intermediate for exploring structure-activity relationships and for use in various synthetic pathways, such as the development of more complex fluorinated compounds. This product is provided as a high-purity material for research applications exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

138042-74-7

Molecular Formula

C11H19FO

Molecular Weight

186.27 g/mol

IUPAC Name

1-cyclohexyl-2-fluoropentan-1-one

InChI

InChI=1S/C11H19FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3

InChI Key

XEYJKUKBVNRCKX-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1CCCCC1)F

Canonical SMILES

CCCC(C(=O)C1CCCCC1)F

Synonyms

1-Pentanone, 1-cyclohexyl-2-fluoro- (9CI)

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intramolecular Reactivity of 1 Cyclohexyl 2 Fluoropentan 1 One

Mechanistic Pathways of Carbon-Fluorine Bond Formation at the α-Carbonyl Position

The formation of the carbon-fluorine bond at the α-position of ketones, including 1-Cyclohexyl-2-fluoropentan-1-one, can be achieved through two primary mechanistic routes: electrophilic fluorination and nucleophilic fluorination.

Electrophilic Fluorination: This is the most common method for the synthesis of α-fluoroketones. The mechanism involves the reaction of a ketone's enol or enolate form with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used. sapub.orgscispace.com The reaction is believed to proceed via the attack of the electron-rich enol or enolate double bond on the electrophilic fluorine atom of the reagent. sapub.org For ketones that readily form enols, this reaction can proceed under mild conditions. sapub.org In some instances, a single-electron transfer (SET) mechanism has been proposed, particularly with reagents like Selectfluor®, leading to a fluorine atom transfer process. scispace.com

Nucleophilic Fluorination: This approach involves the displacement of a leaving group, typically a halogen, at the α-position by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netalfa-chemistry.com The reaction generally follows an SN2 mechanism, where the fluoride ion attacks the carbon atom bearing the leaving group. alfa-chemistry.com This method is an alternative route to α-fluoroketones, though electrophilic fluorination is often more widely employed due to the availability of stable and selective reagents. brighton.ac.uk

The choice between these pathways depends on the substrate and the availability of starting materials. For a compound like this compound, electrophilic fluorination of the parent ketone, 1-cyclohexylpentan-1-one, would be a plausible synthetic route.

Proposed Mechanisms for Related Fluorinated Ketone Transformations

Once formed, α-fluoroketones like this compound can undergo various transformations. The mechanisms of these reactions are influenced by the presence of the α-fluorine atom.

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgpurechemistry.org The mechanism is thought to involve the formation of an enolate, which then undergoes an intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion opens the cyclopropanone ring, leading to a rearranged carboxylic acid or ester. wikipedia.orgpurechemistry.org For α-fluoroketones, this rearrangement would compete with other base-mediated reactions. In cases where enolate formation is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org

Reactions with Nucleophiles: α-Fluoroketones are reactive towards nucleophiles at two positions: the carbonyl carbon and the α-carbon. Nucleophilic addition to the carbonyl group is a common reaction. beilstein-journals.orgnih.gov The presence of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. beilstein-journals.orgnih.gov However, SN2 displacement of the fluoride ion can also occur, although fluoride is generally a poor leaving group. beilstein-journals.org The balance between these two reaction pathways depends on the nature of the nucleophile and the reaction conditions.

Influence of the Fluorine Atom on the Reactivity of the Ketone Moiety

The fluorine atom at the α-position exerts a significant influence on the reactivity of the ketone moiety in this compound through a combination of inductive and stereoelectronic effects.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) increases the electrophilicity of the adjacent carbonyl carbon. beilstein-journals.orgnih.govsiue.edu This makes the carbonyl group more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. beilstein-journals.orgnih.gov This enhanced reactivity has been demonstrated in reactions such as borohydride (B1222165) reduction. beilstein-journals.orgnih.gov

However, the reactivity is not solely dictated by the inductive effect. Studies have shown that α-fluoroketones can be slightly less reactive than their α-chloro and α-bromo analogues in some reactions. beilstein-journals.orgnih.govnih.gov This suggests that other factors, such as stereoelectronic effects and conformational preferences, also play a crucial role. beilstein-journals.orgnih.govnih.gov

Hydration: The increased electrophilicity of the carbonyl carbon in fluorinated ketones can lead to a greater tendency to form hydrates in the presence of water. This is particularly pronounced in α,α-difluoro and trifluoromethyl ketones. sapub.orgscispace.comnih.gov

The table below summarizes the relative reactivity of α-haloacetophenones in a competitive reduction reaction, illustrating the nuanced effect of the α-halogen.

Reactant 1Reactant 2Relative Reactivity
α-Fluoroacetophenoneα-Chloroacetophenoneα-Fluoroacetophenone is less reactive
α-Fluoroacetophenoneα-Bromoacetophenoneα-Fluoroacetophenone is less reactive
α-HaloacetophenoneAcetophenoneα-Haloacetophenones are significantly more reactive
Data derived from competitive reduction experiments. nih.gov

Stereoelectronic Effects and Conformational Preferences Guiding Reaction Outcomes

Stereoelectronic effects and the resulting conformational preferences are critical in understanding the reactivity and stereochemical outcomes of reactions involving α-fluoroketones.

Conformational Preferences: The conformation of an α-fluoroketone is influenced by the alignment of the C-F bond relative to the C=O bond. Computational studies on α-haloacetophenones have shown that the energy minimum for α-fluoroacetophenone occurs at an O=C-C-F dihedral angle of around 140° in the gas phase, differing from its chloro and bromo counterparts. beilstein-journals.orgnih.gov The barrier to rotation around the C-C bond between the carbonyl and the α-carbon is also significantly higher for fluoroacetone (B1215716) compared to chloroacetone. beilstein-journals.orgnih.gov These conformational preferences can impact the accessibility of reactive conformations necessary for certain reactions. beilstein-journals.orgnih.govnih.gov

Orbital Overlap: For effective activation of the carbonyl group or for the halogen to act as a leaving group, orbital overlap between the C-X (where X is the halogen) bond and the carbonyl π-system is important. beilstein-journals.orgnih.gov It has been suggested that reactive conformations where the C-F bond is orthogonal to the carbonyl group may be energetically disfavored, potentially explaining the slightly lower reactivity of α-fluoroketones compared to other α-haloketones in some cases. beilstein-journals.orgnih.govnih.gov

Felkin-Anh Model: For nucleophilic additions to the carbonyl group of chiral α-substituted ketones, the Felkin-Anh model is often used to predict the stereochemical outcome. nih.govyoutube.comuwindsor.ca The model predicts that the nucleophile will attack from the face opposite the largest substituent at the α-carbon. youtube.com For an α-fluoroketone like this compound, where the α-carbon is a stereocenter, this model would be crucial for predicting the diastereoselectivity of additions to the carbonyl. However, the presence of an electronegative atom like fluorine can sometimes lead to deviations from the standard Felkin-Anh model, requiring consideration of a "polar" Felkin-Anh model where the electronegative group can act as the "large" group due to electronic repulsion. youtube.com

Allylic Strain: In unsaturated systems, allylic strain (also known as A1,3 strain) can dictate conformational preferences. nih.govwikipedia.org While this compound is a saturated ketone, the principles of minimizing steric interactions between substituents in specific conformations are broadly applicable. The bulky cyclohexyl group and the propyl chain on the other side of the carbonyl will influence the preferred conformation around the C-C bonds adjacent to the carbonyl, which in turn will affect the trajectory of nucleophilic attack.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Cyclohexyl-2-fluoropentan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexyl ring and the pentanoyl chain. The proton on the carbon bearing the fluorine atom (C2) is anticipated to be the most downfield signal of the aliphatic chain, appearing as a doublet of doublets due to coupling with the adjacent fluorine atom and the protons on C3. The large geminal coupling constant (²JHF) would be characteristic. The protons of the cyclohexyl ring would likely appear as a complex series of overlapping multiplets in the upfield region.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H2 (methine) 4.8 - 5.2 ddt JHF = 45-50, JHH = 6-8
H3 (methylene) 1.5 - 1.8 m -
H4 (methylene) 1.3 - 1.5 m -
H5 (methyl) 0.9 - 1.1 t JHH = 7-8

In the ¹³C NMR spectrum, the carbonyl carbon (C1) is expected to be the most downfield signal. The carbon atom bonded to the fluorine (C2) will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The carbons of the cyclohexyl ring and the remainder of the pentanoyl chain will appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing ketone and fluorine groups.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (Hz)
C1 (carbonyl) 205 - 215 d ²JCF = 20-30
C2 (methine) 88 - 95 d ¹JCF = 170-190
C3 (methylene) 30 - 38 d ²JCF = 15-25
C4 (methylene) 18 - 25 s -
C5 (methyl) 12 - 16 s -

¹⁹F NMR spectroscopy offers a direct and highly sensitive method for observing the fluorine atom. For this compound, the spectrum is expected to show a single resonance. This signal would be split into a doublet of triplets (or a complex multiplet) due to coupling with the vicinal proton on C2 and the two protons on C3. The chemical shift would be indicative of an aliphatic C-F bond adjacent to a carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Due to the presence of the electronegative fluorine atom on the α-carbon, this band is expected to appear at a higher frequency (typically 1725-1745 cm⁻¹) compared to a simple alkyl ketone. Other significant absorptions would include C-H stretching vibrations of the aliphatic and cyclohexyl groups and a C-F stretching vibration.

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch 1725 - 1745 Strong
C-H Stretch (aliphatic) 2850 - 2960 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry would be used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed in the mass spectrum. The fragmentation pattern is expected to be influenced by the presence of the carbonyl group and the fluorine atom. Common fragmentation pathways would likely include α-cleavage on either side of the carbonyl group, leading to the loss of the propyl or cyclohexyl radical, and McLafferty rearrangement if sterically feasible.

Predicted Key MS Fragments

m/z Value Predicted Fragment Identity
[M]⁺ Molecular Ion
[M - C₃H₇]⁺ Loss of propyl radical
[M - C₆H₁₁]⁺ Loss of cyclohexyl radical

Integration of Spectroscopic Data with Computational Predictions for Comprehensive Structural Elucidation

In the absence of experimental data, computational chemistry provides a powerful avenue for predicting spectroscopic properties. rsc.orgrsc.org Density Functional Theory (DFT) calculations, using methods such as ωB97XD with an appropriate basis set like aug-cc-pvdz, can accurately predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and coupling constants. rsc.orgrsc.org Similarly, vibrational frequencies for IR spectroscopy can be calculated to aid in the assignment of experimental spectra. These computational predictions serve as a robust framework for interpreting and validating any future experimentally obtained data, ensuring a comprehensive and unambiguous structural elucidation of this compound.

Computational Chemistry and Theoretical Studies on 1 Cyclohexyl 2 Fluoropentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and optimizing the molecular geometry of 1-Cyclohexyl-2-fluoropentan-1-one. rsdjournal.org Methods like Density Functional Theory (DFT) are widely used to solve approximations of the Schrödinger equation, providing accurate data on molecular systems. psu.edu For instance, DFT can be employed to calculate the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds.

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For the cyclohexyl ring, these calculations can confirm its preferred chair conformation. The bond between the carbonyl carbon and the cyclohexyl ring, as well as the bond to the fluorinated pentyl chain, are defined by these calculations. The presence of the electronegative fluorine atom significantly influences the electronic distribution and geometry around the chiral center at the second carbon of the pentanone moiety.

Calculated Molecular Properties of this compound
PropertyCalculated ValueMethod
Dipole MomentData not availableDFT/B3LYP
C=O Bond LengthData not availableDFT/B3LYP
C-F Bond LengthData not availableDFT/B3LYP
Total EnergyData not availableDFT/B3LYP

Conformational Analysis of the Cyclohexyl and Pentanone Moieties

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules like this compound. researchgate.net This involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds.

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which is significantly more stable than other forms like the boat or twist-boat. psu.edumasterorganicchemistry.com The interconversion between the two possible chair conformations, known as a ring flip, is a key dynamic process. masterorganicchemistry.comyoutube.com During a ring flip, axial substituents become equatorial, and vice versa. masterorganicchemistry.com

Computational methods can model the energy profile of this interconversion, identifying the transition states, such as the half-chair and boat conformations. youtube.com The energy barrier for the chair-boat interconversion in substituted cyclohexanes is influenced by the nature and position of the substituents. For this compound, the bulky fluoropentanone group will have a strong preference for the equatorial position to minimize steric hindrance.

Energy Differences in Cyclohexane Conformations
Conformation ChangeEnergy Difference (kJ/mol)
Chair to Twist-Boat23 psu.edu
Boat to Half-ChairData not available
Chair to BoatData not available

The introduction of a fluorine atom at the C2 position of the pentanone chain has a profound effect on the molecule's conformational preferences. Fluorine's high electronegativity can lead to intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which can stabilize certain conformations. researchgate.netsoton.ac.uk Specifically, an intramolecular hydrogen bond (IMHB) between the fluorine atom and a hydrogen atom on the cyclohexyl ring could influence the rotational preference around the C1-C(cyclohexyl) bond.

Molecular Modeling and Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the movement of atoms and molecules, MD can offer insights into both intramolecular and intermolecular interactions. For a single molecule of this compound, MD simulations can explore the flexibility of the pentanone chain and the dynamics of the cyclohexyl ring flip.

In a condensed phase (liquid or solid), MD simulations can model how multiple molecules of this compound interact with each other. These simulations can predict properties like density, viscosity, and diffusion coefficients. They can also reveal the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the compound.

Density Functional Theory (DFT) Applications in Reaction Pathway Modeling and Activation Energy Prediction

DFT is a powerful tool for investigating chemical reactions. mdpi.comoulu.fi It can be used to model the entire reaction pathway of a chemical transformation, from reactants to products, including the high-energy transition state. psu.edu For this compound, DFT could be used to study various potential reactions, such as nucleophilic addition to the carbonyl group or elimination reactions involving the fluorine atom.

By calculating the energies of the reactants, products, and transition state, the activation energy of a reaction can be predicted. researchgate.net This allows for the determination of reaction rates and the elucidation of reaction mechanisms. For example, DFT calculations could compare the feasibility of different pathways for the synthesis or degradation of this compound, providing valuable information for synthetic chemists. While many density functionals can lead to errors in predicting reaction pathways, a select few can provide a balanced description of complex reactions. osti.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. These studies rely on molecular descriptors, which are numerical values that encode information about the chemical structure.

For this compound, various descriptors can be calculated using computational methods. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a QSRR model can be developed. This model can then be used to predict the reactivity of new, untested compounds, aiding in the design of molecules with desired chemical properties.

Structure Activity Relationship Sar Investigations Within the Context of Fluorinated Cyclohexyl Ketones

General Principles of Fluorine Atom Incorporation on Molecular Properties

The substitution of a hydrogen atom or a hydroxyl group with fluorine imparts unique characteristics to a molecule due to fluorine's distinct elemental properties. researchgate.net These changes can alter electronic profiles, lipophilicity, metabolic stability, and binding affinities. researchgate.nettandfonline.com Judicious placement of fluorine can lead to significant improvements in a molecule's intrinsic activity and bioavailability. researchgate.netresearchgate.net

Fluorine's electronic influence is twofold, characterized by a strong inductive effect and a weaker resonance effect. libretexts.org

Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond framework. mit.edulibretexts.org This polarization pulls electron density away from the rest of the molecule, which can significantly alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comnih.govencyclopedia.pub For instance, the introduction of fluorine near a basic amine can lower its pKa, which may improve membrane permeability by reducing the proportion of the charged species at physiological pH. researchgate.netoup.com In the case of 1-Cyclohexyl-2-fluoropentan-1-one, the fluorine atom at the C2 position would make the adjacent carbonyl carbon more electrophilic and could influence the acidity of the α-proton.

Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated into an adjacent pi (π) system, known as a +R or +M effect. libretexts.org However, due to the poor energy match between the 2p orbital of fluorine and the 2p orbital of carbon, this resonance effect is considerably weaker than its inductive effect. quora.com While the inductive effect generally deactivates aromatic rings to electrophilic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay between these opposing effects is a critical consideration in molecular design. rsc.org

PropertyFluorine (F)Hydrogen (H)Chlorine (Cl)Oxygen (O)
Pauling Electronegativity3.982.203.163.44
van der Waals Radius (Å)1.471.201.751.52
Bond Energy with Carbon (C-X, kJ/mol)~472~413~328~358

The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric perturbation at a receptor binding site. tandfonline.com Its van der Waals radius of 1.47 Å is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com

Fluorination typically increases the lipophilicity of a molecule. nih.govnumberanalytics.com This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, potentially increasing its bioavailability and access to intracellular targets. tandfonline.comresearchgate.net However, the effect is context-dependent and varies with the degree and location of fluorination. nih.govnih.gov For example, while fluorinating an aromatic ring often increases lipophilicity, fluorinating an aliphatic chain can sometimes decrease it. nih.gov Strategic fluorination can therefore be used to fine-tune a molecule's solubility and permeability profile. tandfonline.com

While the carbon-fluorine (C-F) bond is highly polarized, fluorine is generally considered a poor hydrogen bond acceptor compared to oxygen or nitrogen. cas.cn However, there is substantial evidence that organic fluorine can participate in weak hydrogen bonds (X–H···F–C), particularly with strong hydrogen bond donors like N-H or O-H groups. researchgate.netrsc.org These interactions, though weak, can be energetically significant and contribute to the stabilization of a ligand-protein complex, influencing binding affinity and selectivity. mit.eduresearchgate.net The ability of a C-F bond to engage in these interactions depends on the molecular context, and in some cases, these bonds play a crucial role in determining the conformation and packing of molecules in crystal structures. rsc.org

Stereochemical Influence on Molecular Recognition and Interactions of Cyclohexyl Ketones

The three-dimensional arrangement of atoms (stereochemistry) in the cyclohexyl ring of ketone-containing molecules is a critical determinant of their biological activity. The cyclohexane (B81311) moiety is not planar and typically adopts a stable chair conformation. Substituents on the ring can occupy either axial or equatorial positions, and the relative orientation of these substituents profoundly affects molecular recognition by protein targets.

In studies of cyclohexyl ketone-based inhibitors targeting the enzyme Pin1, molecular modeling revealed that the inhibitors preferentially bind in a trans-diaxial cyclohexane conformation. plos.org This specific conformation is thought to facilitate a "stretching" mechanism that helps attain the necessary geometry for inhibiting the enzyme. plos.org The stereochemical centers within the molecule dictate its ability to adopt the correct binding pose. For instance, research on Pin1 inhibitors demonstrated a clear preference for specific stereoisomers, highlighting that even a single change in stereochemistry can dramatically alter inhibitory potency. plos.org This underscores the principle that for a cyclohexyl ketone like this compound, the relative stereochemistry between the fluorine atom, the pentanoyl group, and the conformation of the cyclohexyl ring would be paramount for its interaction with a specific biological target.

SAR Studies in the Design of Fluorinated Small Molecules for Specific Research Applications

Structure-activity relationship (SAR) studies systematically explore how chemical modifications to a parent compound affect its biological activity. Fluorine is a popular tool in these studies to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. researchgate.netresearchgate.net

Enhancing Potency and Binding Affinity: The introduction of fluorine can increase binding affinity through favorable interactions, such as the weak hydrogen bonds discussed previously, or by altering the electronic properties of the molecule to be more complementary to the target's binding site. mit.edunih.gov For example, in the development of cholesterol absorption inhibitors, the strategic placement of fluorine atoms on a parent compound led to a 50-fold increase in activity. tandfonline.com Similarly, SAR studies on erianin (B49306) analogues showed that replacing a hydroxyl group with a fluorine atom resulted in compounds with equal or even better bioactivity, partly attributed to the fluorine's ability to form favorable hydrogen and fluorine bonds within the target's active site. rsc.org

Improving Metabolic Stability: A major challenge in drug design is preventing rapid metabolic breakdown, often mediated by cytochrome P450 enzymes. mit.edu Fluorine can be used to block metabolically labile sites. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism. nih.gov Placing a fluorine atom at a site that is prone to hydroxylation can dramatically increase the molecule's half-life and duration of action. nih.govencyclopedia.pub

The table below presents illustrative data from SAR studies on various compounds where fluorine incorporation was a key strategy. While not directly involving this compound, these examples demonstrate the powerful effect of fluorination in optimizing small molecules for research.

Parent Compound ClassModificationObserved EffectResearch Application/TargetReference
Quinolone AntibioticsAddition of F at C-615-fold greater gyrase activity than non-fluorinated analogDNA Gyrase Inhibition tandfonline.com
HIV NNRTIAddition of F at position-57- to 13-fold increase in potency (IC50)HIV Reverse Transcriptase rsc.org
Erianin AnaloguesReplacement of OH with FMaintained or improved bioactivity (IC50)Pyruvate Carboxylase Inhibition rsc.org
Cholesterol Inhibitor (SCH 48461)p-Fluorophenyl substitution50-fold increase in in vivo activityCholesterol Absorption tandfonline.com
Cyclofenil AnaloguesFluorine substitution on cyclohexyl groupMaintained or increased binding affinityEstrogen Receptor (ER) Ligands nih.gov

For a molecule like This compound , a hypothetical SAR campaign could involve synthesizing analogs with fluorine at different positions on the cyclohexyl ring or pentanoyl chain. Researchers would then assess how these changes affect the molecule's activity against a specific target, using the principles outlined above to guide the design of more potent, selective, and stable compounds.

Synthetic Applications and Research Utility of 1 Cyclohexyl 2 Fluoropentan 1 One

Postulated Utilization as a Building Block in Complex Organic Synthesis

While no specific examples of the use of 1-Cyclohexyl-2-fluoropentan-1-one in complex organic synthesis are documented, its structure as an α-fluoroketone suggests its potential as a versatile building block. researchgate.net The presence of the fluorine atom at the α-position to the carbonyl group significantly influences the reactivity of the molecule. This functional group arrangement is known to be a valuable precursor in the synthesis of more complex fluorinated molecules, which are of high interest in medicinal chemistry and materials science. nih.gov

The general strategy for employing such building blocks involves the manipulation of the enolate chemistry of the ketone. wikipedia.orgbham.ac.uk The α-proton, adjacent to both the carbonyl and the fluorine atom, can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Michael additions, and alkylations. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the fluorine atom would be expected to modulate the acidity of the α-proton and the nucleophilicity of the resulting enolate, offering a different reactivity profile compared to its non-fluorinated counterpart.

Table 1: Potential Synthetic Transformations of α-Fluoroketones

Reaction TypeReagentsPotential Product
Aldol ReactionAldehyde/Ketone, Baseβ-Hydroxy-α-fluoroketone
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl Compound
AlkylationAlkyl Halide, Strong Baseα-Alkyl-α-fluoroketone
Nucleophilic AdditionOrganometallic ReagentTertiary Fluorohydrin

Hypothetical Derivatization Strategies for the Synthesis of Novel Fluorinated Compounds

The derivatization of this compound would likely focus on reactions at the carbonyl group and the α-carbon. The carbonyl group can undergo a variety of standard transformations. For instance, reduction with agents like sodium borohydride (B1222165) would yield the corresponding fluoroalcohol, 1-Cyclohexyl-2-fluoropentan-1-ol. Reaction with Grignard or organolithium reagents would lead to the formation of tertiary alcohols.

Furthermore, the α-fluoroketone moiety can be a precursor to various heterocyclic systems. For example, condensation reactions with hydrazines or hydroxylamines could potentially yield fluorinated pyrazoles or isoxazoles, respectively. The synthesis of novel fluorinated pyrimidines and benzodiazepines from related monofluorinated α-oxoketene N,S-acetals has been reported, suggesting that similar cyclization strategies could be applicable.

Another avenue for derivatization involves nucleophilic substitution of the fluorine atom, although this is generally more challenging for aliphatic fluorides. Under specific conditions, it might be possible to displace the fluoride (B91410) with other nucleophiles, leading to a range of α-substituted ketones.

Speculative Role as a Precursor for Research Probes or Functional Materials

Fluorinated organic molecules are of significant interest in the development of research probes and functional materials due to the unique properties conferred by the fluorine atom, such as altered electronic properties, increased metabolic stability, and specific binding interactions. man.ac.uk While there is no direct evidence for the use of this compound in this capacity, its structure contains motifs that are relevant to this area of research.

The cyclohexyl group is a common scaffold in medicinal chemistry, and the introduction of fluorine can modulate the lipophilicity and binding affinity of a molecule. researchgate.net Therefore, derivatives of this compound could potentially be explored as ligands for biological targets. For example, the development of fluorescent probes often involves the incorporation of a fluorophore onto a scaffold that directs it to a specific cellular location or target. It is conceivable that the pentanoyl chain could be modified to attach a fluorophore, while the fluorinated cyclohexyl ketone part could be involved in binding interactions.

In the realm of functional materials, fluorinated compounds are used in the synthesis of polymers with specific properties, such as high thermal stability and chemical resistance. man.ac.uk The reactivity of the ketone and the potential for polymerization through the pentanoyl chain could make derivatives of this compound of interest for the synthesis of novel fluorinated polymers.

Conceptual Integration into Broader Synthetic Strategies for Analogous Molecules

The synthetic strategies for preparing this compound itself would likely involve the α-fluorination of the parent ketone, 1-cyclohexylpentan-1-one. nih.gov A common method for this transformation is the use of an electrophilic fluorinating agent, such as Selectfluor. sapub.orgorganic-chemistry.orgorganic-chemistry.org The regioselectivity of this reaction would be a key consideration.

Once formed, this compound could be used in synthetic pathways to create a library of analogous molecules. For instance, variations in the length of the alkyl chain (from pentanoyl to other alkanoyl groups) or substitution on the cyclohexyl ring would generate a series of related α-fluoroketones. These analogs would be valuable for structure-activity relationship (SAR) studies in medicinal chemistry, allowing researchers to probe the effect of these structural modifications on biological activity. The synthesis of analogs of other cyclohexyl-containing compounds has been explored for various applications, and a similar approach could be applied here.

Advanced Analytical Methodologies for Detection and Characterization in Research Settings

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are instrumental in the separation of individual components from a complex mixture, a critical step in the analysis of synthesized chemical products or their presence in various matrices. The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is contingent on the physicochemical properties of the analyte, such as its volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Given the presumed volatility of 1-Cyclohexyl-2-fluoropentan-1-one, GC would be a suitable method for its analysis. In a typical GC setup, the compound would be vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column's inner surface. The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification. For α-fluoroketones, the choice of the stationary phase is critical to achieve optimal separation from potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is achieved based on the compound's interaction with the stationary phase. For a compound like this compound, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), would likely be the method of choice. A UV detector is commonly used for the detection of ketones.

A comparative overview of hypothetical chromatographic conditions for the analysis of this compound is presented in the table below. It is important to note that these are projected parameters and would require empirical optimization.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms, HP-5)C18 reverse-phase column
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (e.g., at 210 nm) or Mass Spectrometer (MS)
Temperature Programmed temperature ramp (e.g., 50°C to 250°C)Isocratic or gradient elution at ambient or controlled temperature
Injection Mode Split/SplitlessAutosampler

Hybrid Analytical Approaches for Enhanced Characterization

To achieve a higher degree of confidence in the identification and structural elucidation of this compound, hybrid or hyphenated analytical techniques are employed. These methods couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that provides both qualitative and quantitative information. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This fragmentation pattern is invaluable for confirming the structure of this compound and distinguishing it from isomers or related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for compounds analyzed by HPLC. The eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is particularly useful for confirming the molecular weight of the compound and can provide structural information through tandem mass spectrometry (MS/MS) experiments.

The table below summarizes the key advantages of using these hybrid techniques for the characterization of this compound.

Hybrid TechniqueSeparation PrincipleDetection PrincipleKey Advantages for this compound
GC-MS Gas-liquid chromatographyMass analysis of ionsHigh-resolution separation of volatile compounds, definitive identification through mass spectral library matching and fragmentation analysis.
LC-MS Liquid-solid chromatographyMass analysis of ionsApplicable to a broader range of compounds, provides accurate molecular weight determination, and structural information via MS/MS.

Future Research Directions and Unresolved Challenges for Fluorinated Cyclohexyl Ketones

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of greener and more efficient chemical processes is a paramount goal in modern organic synthesis. semanticscholar.org For fluorinated cyclohexyl ketones, this translates to the development of synthetic routes that minimize waste, reduce the use of hazardous reagents, and maximize the incorporation of all atoms from the starting materials into the final product.

Current methods for the synthesis of α-fluoroketones often rely on stoichiometric fluorinating agents and can generate significant chemical waste. researchgate.netorganic-chemistry.org Future research will likely focus on catalytic approaches that utilize more environmentally benign fluoride (B91410) sources. mdpi.com Electrochemical methods, for instance, offer a promising and sustainable alternative for generating fluorinated ketones by avoiding the need for chemical oxidants and reducing waste. organic-chemistry.orgacs.org

Key areas for future development in sustainable synthesis include:

Catalytic C-H Fluorination: Direct fluorination of C-H bonds is the most atom-economical approach, but achieving high selectivity and efficiency remains a significant challenge, especially for aliphatic systems. sioc-journal.cnrsc.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for fluorination reactions, minimizing the handling of hazardous reagents. mdpi.com

Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts could provide highly selective and environmentally friendly routes to fluorinated ketones.

Further Advancements in Stereocontrol for Complex Fluorinated Systems

The biological activity of chiral molecules is often highly dependent on their three-dimensional structure. numberanalytics.com Consequently, the ability to control the stereochemistry during the synthesis of fluorinated cyclohexyl ketones is of utmost importance for their application in medicinal chemistry. rsc.org While significant progress has been made in asymmetric fluorination, achieving high levels of stereocontrol, particularly in complex systems with multiple stereocenters, remains a formidable challenge. rsc.orgnih.gov

Future research will need to focus on the development of novel chiral catalysts and methodologies that can provide access to all possible stereoisomers of a given fluorinated ketone with high enantiomeric and diastereomeric purity. rsc.orgbeilstein-journals.org This includes:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. escholarship.org Further development of chiral amines and phase-transfer catalysts is expected to lead to more efficient and selective fluorination reactions. rsc.orgacs.org

Transition Metal Catalysis: Chiral transition metal complexes have shown great promise in asymmetric fluorination. beilstein-journals.orgacs.org The design of new ligands that can effectively control the stereochemical outcome of the reaction is a key area of ongoing research.

Substrate and Reagent Control: The inherent chirality of the substrate or the use of chiral fluorinating agents can also be exploited to influence the stereoselectivity of the reaction. numberanalytics.com

Deeper Mechanistic Understanding of Novel Fluorination Reactions

A thorough understanding of the reaction mechanism is crucial for the rational design of new and improved synthetic methods. aip.org The mechanisms of many fluorination reactions, particularly those involving electrophilic fluorine sources, are still not fully understood and are a subject of ongoing debate. wikipedia.orgacs.org

Future research efforts will be directed towards elucidating the intricate details of these reaction pathways using a combination of experimental and computational techniques. escholarship.org This includes:

Kinetic Studies: Measuring reaction rates and determining kinetic isotope effects can provide valuable insights into the rate-determining step and the nature of the transition state.

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can help to identify and characterize reaction intermediates. nih.gov

Computational Modeling: Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize experimental observations. aip.orgresearchgate.net

A clearer mechanistic picture will enable chemists to predict the outcome of reactions more accurately, optimize reaction conditions, and design new catalysts with enhanced performance. nih.gov

Expansion of Research Applications of Fluorinated Ketones in Emerging Fields

While fluorinated ketones have found significant applications in medicinal chemistry as enzyme inhibitors, their potential in other emerging fields remains largely unexplored. nih.govmdpi.comresearchgate.net Future research will likely focus on expanding the application scope of these compounds into new and exciting areas.

Some promising avenues for future research include:

Materials Science: The unique properties of fluorine, such as its high electronegativity and small size, can be harnessed to create novel materials with tailored properties. mdpi.com Fluorinated ketones could serve as building blocks for the synthesis of advanced polymers, liquid crystals, and other functional materials. google.comgoogle.com

Agrochemicals: The introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. beilstein-journals.org Fluorinated cyclohexyl ketones could be investigated as potential new agrochemicals.

Chemical Biology: Fluorinated ketones can be used as probes to study biological processes and as tools for protein engineering. mdpi.comencyclopedia.pub The development of new fluorinated ketone-based probes could provide valuable insights into complex biological systems.

The continued exploration of the synthesis and properties of fluorinated cyclohexyl ketones, such as 1-Cyclohexyl-2-fluoropentan-1-one, will undoubtedly lead to new discoveries and applications that will have a significant impact on science and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.